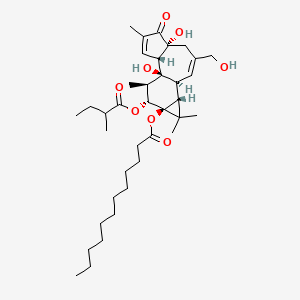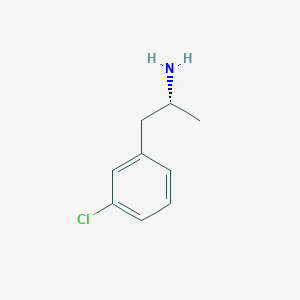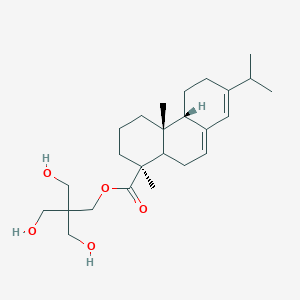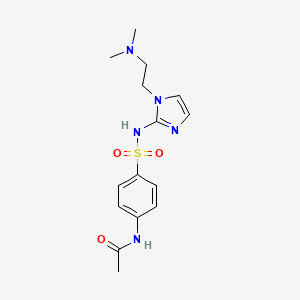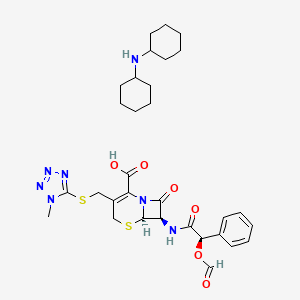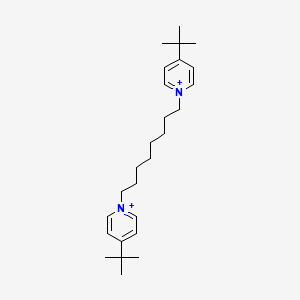
1-Piperidinyloxy, 4-(2-(2-(4-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-2-naphthacenyl)-2-oxoethoxy)-2-oxoethyl)-2,2,6,6-tetramethyl-, (2S-cis)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperidinyloxy, 4-(2-(2-(4-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-2-naphthacenyl)-2-oxoethoxy)-2-oxoethyl)-2,2,6,6-tetramethyl-, (2S-cis)- is a complex organic compound with a multifaceted structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The process may include:
Formation of the piperidinyloxy group: This can be achieved through the reaction of piperidine with appropriate oxidizing agents.
Glycosylation: The attachment of the hexopyranosyl moiety may involve glycosylation reactions using glycosyl donors and acceptors under acidic or basic conditions.
Coupling Reactions: The formation of the naphthacenyl core can be achieved through coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
Protecting Group Strategies: Throughout the synthesis, protecting groups may be used to selectively protect reactive functional groups and prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scale-up of reactions: Ensuring that the reactions can be performed on a large scale without significant loss of efficiency.
Purification Techniques: Utilizing techniques such as chromatography, crystallization, and distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups, to form corresponding oxides and imines.
Reduction: Reduction reactions can convert ketone and oxo groups to alcohols and amines.
Substitution: The presence of multiple functional groups allows for various substitution reactions, such as nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Catalysts: Palladium, platinum, or nickel catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides and imines, while reduction may produce alcohols and amines.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Its functional groups may allow it to act as a catalyst or ligand in various chemical reactions.
Biology
Biochemical Studies: The compound’s structure may enable it to interact with biological molecules, making it useful in biochemical research.
Drug Development: Its potential biological activity could be explored for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: The compound may have potential as a therapeutic agent due to its complex structure and functional groups.
Diagnostic Tools: It could be used in the development of diagnostic tools for detecting specific biological markers.
Industry
Material Science: The compound’s unique structure may make it useful in the development of new materials with specific properties.
Chemical Manufacturing: It could be used as a precursor or intermediate in the production of various chemicals.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors, modulating their activity and triggering specific signaling pathways.
DNA/RNA Interaction: The compound may bind to nucleic acids, affecting their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Piperidinyloxy, 4-(2-(2-(4-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-2-naphthacenyl)-2-oxoethoxy)-2-oxoethyl)-2,2,6,6-tetramethyl-, (2R-cis)-
- 1-Piperidinyloxy, 4-(2-(2-(4-((3-amino-2,3,6-trideoxy-alpha-D-lyxo-hexopyranosyl)oxy)-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-2-naphthacenyl)-2-oxoethoxy)-2-oxoethyl)-2,2,6,6-tetramethyl-, (2S-trans)-
Uniqueness
The uniqueness of the compound lies in its specific stereochemistry and the arrangement of functional groups, which can significantly influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
84333-22-2 |
|---|---|
Fórmula molecular |
C26H42N2+2 |
Peso molecular |
382.6 g/mol |
Nombre IUPAC |
4-tert-butyl-1-[8-(4-tert-butylpyridin-1-ium-1-yl)octyl]pyridin-1-ium |
InChI |
InChI=1S/C26H42N2/c1-25(2,3)23-13-19-27(20-14-23)17-11-9-7-8-10-12-18-28-21-15-24(16-22-28)26(4,5)6/h13-16,19-22H,7-12,17-18H2,1-6H3/q+2 |
Clave InChI |
BGWSJOXUYWABSA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=[N+](C=C1)CCCCCCCC[N+]2=CC=C(C=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


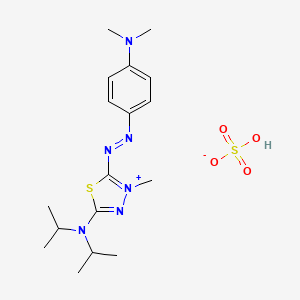

![4-[4-[5-[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]-1,3-pentadienyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid](/img/structure/B12772584.png)

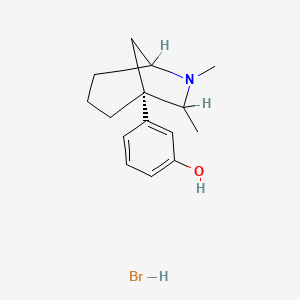
![(4aS,6aR,6aR,6bR,8aR,12aR,14bS)-6a-[[(E)-3-[2-[[(E)-3-carboxyprop-2-enoyl]amino]-5-hydroxyphenyl]prop-2-enoyl]oxymethyl]-2,2,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12772598.png)
